5-Acetamido-2-fluorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetamido-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFZDZZEWWPKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939909-22-5 | |
| Record name | 5-acetamido-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Acetamido 2 Fluorobenzoic Acid
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 5-Acetamido-2-fluorobenzoic acid involves strategically disconnecting the molecule to identify logical precursors. The primary disconnections are at the amide bond and the bonds attaching the functional groups (fluoro, acetamido, and carboxyl groups) to the aromatic ring.
A logical retrosynthetic approach breaks the target molecule down as follows:
Amide Disconnection: The acetamido group (-NHCOCH₃) can be disconnected to reveal an amino group (-NH₂) and an acetyl source. This leads back to the key intermediate, 2-amino-5-fluorobenzoic acid.
Functional Group Interconversion (FGI): The amino group can be retrosynthetically derived from the reduction of a nitro group (-NO₂). This points to 2-fluoro-5-nitrobenzoic acid as a precursor.
Aromatic Substitution Disconnection: The nitro and carboxyl groups can be disconnected from the fluorinated benzene (B151609) ring, suggesting a synthesis starting from a simpler fluorinated aromatic compound.
This analysis identifies several key precursors for the synthesis of this compound:
4-Fluoroaniline (B128567): A common starting material where the amino group directs subsequent substitutions. google.compatsnap.com
3-Fluorobenzoic Acid: This precursor can be nitrated, though challenges with isomer separation can arise. google.com
2-Amino-5-fluorobenzoic acid: A direct precursor that only requires acetylation.
5-Fluoro-1H-indole-2,3-dione: An intermediate in a modern synthesis route starting from 4-fluoroaniline. google.compatsnap.com
Classical Synthetic Routes
Traditional methods for synthesizing this compound and its analogs often rely on well-established, multi-step reaction sequences.
Nitration and Reduction Strategies
A prevalent classical route involves the nitration of a fluorinated aromatic compound followed by the reduction of the introduced nitro group.
One such pathway starts with 3-fluorobenzoic acid esters. google.com The key steps are:
Nitration: The ester is treated with a nitrating mixture, typically concentrated nitric acid and sulfuric acid, at low temperatures. This introduces a nitro group onto the aromatic ring. However, this step can produce a mixture of isomers, such as 3-fluoro-2-nitrobenzoic acid ester alongside the desired 5-fluoro-2-nitrobenzoic acid ester, complicating purification. google.com
Reduction: The separated nitro-intermediate is then reduced to an amine. Catalytic hydrogenation using catalysts like platinum on sulfur under hydrogen pressure is a common method. google.com
Hydrolysis and Acetylation: The resulting amino ester is hydrolyzed to the carboxylic acid, followed by acetylation of the amino group using acetic anhydride (B1165640) to yield the final product.
While straightforward, this strategy's drawbacks include the use of hazardous acids and potential difficulties in achieving high purity due to isomer formation. google.com
Amidation and Fluorination Approaches
These routes involve either introducing the acetamido group before the fluorine atom or vice versa. A common laboratory-scale method begins with 4-fluoroaniline.
The sequence is as follows:
Acetylation: 4-fluoroaniline is first acetylated with acetic anhydride to form 4-fluoroacetanilide.
Electrophilic Aromatic Substitution: This intermediate then undergoes further substitutions, such as nitration, to introduce the other necessary functional groups.
Functional Group Manipulation: Subsequent reduction of the nitro group and oxidation or hydrolysis steps lead to the final this compound.
Another approach involves the direct fluorination of a pre-functionalized aromatic ring. Modern methods have been developed for the nucleophilic fluorination of precursors like 1-arylbenziodoxolones to produce various fluorobenzoic acids, a technique that could be adapted for this synthesis. arkat-usa.orgumn.edu
Modern Synthetic Advancements
Recent developments in synthetic chemistry have focused on creating more efficient, safer, and environmentally friendly routes to this compound.
Catalytic Approaches (e.g., C-H Functionalization)
Modern syntheses increasingly employ catalytic methods to improve efficiency and selectivity.
A notable industrially viable method avoids many of the harsh conditions of classical routes. This process starts with 4-fluoroaniline and proceeds through several steps:
Condensation: 4-fluoroaniline is condensed with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. google.compatsnap.com
Cyclization: This intermediate is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-dione. google.com
Oxidation: The dione (B5365651) is oxidized under alkaline conditions with hydrogen peroxide to yield 2-amino-5-fluorobenzoic acid. google.com This method achieves a high yield (around 69.8%) and improves safety.
Acetylation: The final step is the acetylation of the amino group.
Catalytic hydrogenation using catalysts like Raney nickel is also a modern alternative for the reduction of nitro precursors, offering a cleaner conversion compared to older reduction methods. While direct C-H functionalization for this specific molecule is not widely reported, the principles are being applied to similar syntheses, promising more direct and atom-economical routes in the future.
Green Chemistry Principles in Synthesis
Adherence to green chemistry principles is a major driver in the development of new synthetic methods. The focus is on reducing hazardous waste, improving energy efficiency, and using safer reagents.
A patented five-step synthesis illustrates this trend by avoiding the large quantities of hazardous concentrated sulfuric acid and fuming nitric acid typically used in classical nitration. This approach provides a safer and higher-yielding alternative.
The use of microchannel reactors for continuous synthesis represents a cutting-edge technique that can significantly reduce reaction times and enhance safety by minimizing the handling of corrosive reagents. Although demonstrated for structurally similar molecules, adapting these principles for the production of this compound could revolutionize its industrial-scale synthesis.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Classical Nitration/Reduction | 3-Fluorobenzoic acid ester | Conc. H₂SO₄, Conc. HNO₃, Pt/S catalyst | Well-established procedure. | Multi-step, moderate yields, formation of by-products, use of hazardous acids. google.com |
| Modern Oxidative Cyclization | 4-Fluoroaniline | Chloral hydrate, Hydroxylamine HCl, H₂O₂ | Higher yield (69.8%), improved safety, milder conditions, industrially viable. google.com | Still a multi-step process. |
Optimization of Reaction Conditions and Yields
The synthesis of this compound and its precursors has been the subject of extensive research to improve reaction efficiency and product yields. Various methodologies have been developed, ranging from classical multi-step approaches to more streamlined, industrially scalable processes. Key to these advancements is the optimization of reaction parameters such as temperature, catalysts, solvents, and reagents.
One notable method for preparing the related compound, 2-amino-5-fluorobenzoic acid, involves a multi-step synthesis starting from 4-fluoroaniline. google.com This process includes the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. google.com This intermediate is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-dione, which is subsequently oxidized with hydrogen peroxide under alkaline conditions to yield 2-amino-5-fluorobenzoic acid. google.com Optimization of this final oxidation step, including controlling the molar ratio of hydrogen peroxide and maintaining the temperature between 80–90°C, is crucial for maximizing the yield, which can reach approximately 70%.
Another approach involves the acetylation of 2-amino-5-fluorobenzoic acid. This can be achieved using acetic anhydride with an acid catalyst like sulfuric acid, resulting in a high yield (85%) and purity (98%). The choice of solvent and catalyst systems is critical in these transformations. For instance, in the synthesis of fluorinated benzoic acids, mineral acids like hydrochloric acid and sulfuric acid, or organic acids such as p-toluenesulfonic acid, are often employed as catalysts. google.com Reaction temperatures can range from 0°C to 150°C, with reaction times varying from 1 to 20 hours. google.com
The table below summarizes various synthetic routes and the impact of different reaction conditions on the yield of this compound and its key precursor, 2-amino-5-fluorobenzoic acid.
| Starting Material | Key Reagents/Conditions | Product | Yield (%) | Purity (%) | Source |
| 2-Amino-5-fluorobenzoic acid | Acetic anhydride, H₂SO₄ | This compound | 85 | 98 | |
| 4-Fluoroaniline | Chloral hydrate, hydroxylamine hydrochloride, conc. H₂SO₄, H₂O₂, NaOH/KOH | 2-Amino-5-fluorobenzoic acid | ~70 | High | google.com |
| N-(4-fluorophenyl)-2-(hydroxyimine)acetamide | Concentrated H₂SO₄ (98%), 85-90°C | 5-Fluoro-1H-indole-2,3-dione | 89.9 | High | google.com |
| 5-Fluoro-1H-indole-2,3-dione | Hydrogen peroxide, Potassium hydroxide (B78521) solution | 2-Amino-5-fluorobenzoic acid | 72.8 | High | google.com |
| 5-Fluoro-1H-indole-2,3-dione | Hydrogen peroxide, reflux | 2-Amino-5-fluorobenzoic acid | 66.9 | High | google.com |
Recent advancements have also focused on transition-metal-catalyzed C-H fluorination. For instance, palladium catalysts have been used for the ortho-fluorination of benzoic acid substrates. beilstein-journals.org These methods often employ directing groups to achieve high regioselectivity. beilstein-journals.org While not directly applied to this compound in the reviewed literature, these techniques offer promising avenues for future optimization studies.
Stereochemical Control in Analogous Systems
While this compound itself is not chiral, the principles of stereochemical control are highly relevant in the synthesis of its more complex derivatives and analogous systems, particularly in the context of pharmaceutical applications. The spatial arrangement of atoms in a molecule can be critical for its biological activity. unipv.it
In the synthesis of fluorinated β-amino acids, for example, stereochemical outcomes are influenced by the reducing agents and reaction conditions. acs.org The use of a metal-chelated six-membered transition state model has been proposed to explain the diastereoselectivity observed in the reduction of γ-fluorinated β-enamino esters. acs.org This highlights the importance of understanding reaction mechanisms to control stereochemistry.
For carbapenem (B1253116) antibiotics, which are β-lactam compounds, controlling the stereochemistry of multiple chiral centers is essential for their antibacterial activity. unipv.it The synthesis of key intermediates, such as (3R,4R)-4-Acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone (AOSA), requires robust strategies for stereochemical control. unipv.it This often involves the use of chiral auxiliaries or catalysts to guide the formation of the desired stereoisomer.
In the context of fluorinated compounds, palladium-catalyzed reactions have shown promise for enantioselective C-H fluorination. beilstein-journals.org For instance, the use of chiral α-amino amides as transient directing groups has enabled the enantioselective fluorination of benzaldehyde (B42025) substrates. beilstein-journals.org This approach allows for the control of stereochemistry during the C-F bond formation. beilstein-journals.org Similarly, enantioselective fluorination has been achieved using chiral fluorinating reagents derived from cinchona alkaloids or 1,1'-binaphthyl moieties. nih.gov
The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds for biological evaluation. The table below illustrates examples of stereochemical control in the synthesis of analogous fluorinated and other complex molecules.
| Substrate Type | Chiral Reagent/Catalyst | Reaction Type | Key Outcome | Source |
| Benzaldehyde substrates | Chiral α-amino amide (transient directing group) | Pd-catalyzed C(sp³)–H fluorination | Enantioenriched benzyl (B1604629) fluorides | beilstein-journals.org |
| Silyl enol ethers, 1,3-dicarbonyl compounds | Cinchona alkaloids/Selectfluor | Electrophilic fluorination | Fluorinated products with C–F quaternary stereogenic centers | nih.gov |
| Branched aldehydes | Chiral amine catalysts (prolinol derivatives) | Electrophilic fluorination with NFSI | Optically active α-fluorinated aldehydes | nih.gov |
| γ-Fluorinated β-enamino esters | ZnI₂/NaBH₄ | Reduction | Diastereoselective synthesis of β-fluoroalkyl β-amino acids | acs.org |
These examples from analogous systems demonstrate the sophisticated strategies available for controlling stereochemistry. While direct application to this compound synthesis is not documented, these principles would be paramount in the design and synthesis of its chiral derivatives for specific biological targets.
Comprehensive Structural Elucidation and Spectroscopic Characterization of 5 Acetamido 2 Fluorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
¹H and ¹³C NMR Spectral Analysis
Detailed experimental ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 5-Acetamido-2-fluorobenzoic acid are not available in the searched scientific literature.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment
Specific studies utilizing multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) to definitively assign the proton and carbon signals of this compound have not been identified.
¹⁹F NMR Spectroscopic Insights
Experimental ¹⁹F NMR spectroscopic data, which would provide valuable information about the electronic environment of the fluorine atom on the aromatic ring of this compound, is not available in the reviewed sources.
Mass Spectrometry (MS) for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS)
While the molecular formula of this compound is known (C₉H₈FNO₃), specific high-resolution mass spectrometry data providing a precise mass measurement to confirm this elemental composition could not be found.
Fragmentation Pathway Analysis
A detailed analysis of the fragmentation pathway of this compound under mass spectrometric conditions, which would describe the characteristic breakdown of the molecule and aid in its structural confirmation, has not been reported in the available literature.
Vibrational Spectroscopy Studies
Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the molecular structure of a compound. The analysis of this compound through Infrared (IR) and Raman spectroscopy is expected to reveal characteristic vibrations of its carboxylic acid, secondary amide, and fluorinated aromatic ring moieties.
The IR spectrum of this compound is predicted to be dominated by absorptions corresponding to its key functional groups. In the solid state, the carboxylic acid group is expected to form hydrogen-bonded dimers, which significantly influences the O-H and C=O stretching vibrations. The secondary amide group also contributes distinct N-H and C=O (Amide I) bands.
Key expected IR absorption bands are detailed in the table below. The presence of a very broad band in the 2500-3300 cm⁻¹ range is a hallmark of the O-H stretch in a carboxylic acid dimer. A sharp peak for the N-H stretch is anticipated around 3300-3400 cm⁻¹. The carbonyl region should display two distinct peaks: one for the carboxylic acid C=O stretch (typically around 1700 cm⁻¹) and another for the Amide I band (typically 1650-1680 cm⁻¹). The C-F bond is expected to produce a strong absorption in the fingerprint region.
Table 1: Expected Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3350 | Medium-Sharp | N-H stretching (Amide) |
| 3300-2500 | Strong, Broad | O-H stretching (Carboxylic acid dimer) |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretching |
| ~2950 | Weak | Methyl C-H stretching |
| ~1700 | Strong | C=O stretching (Carboxylic acid) |
| ~1670 | Strong | C=O stretching (Amide I) |
| ~1610, ~1550 | Medium | Aromatic C=C stretching |
| ~1530 | Medium | N-H bending (Amide II) |
| ~1420 | Medium | C-O-H in-plane bending |
| ~1250 | Strong | C-N stretching / C-O stretching |
| ~1180 | Strong | C-F stretching |
| ~920 | Medium, Broad | O-H out-of-plane bending (Dimer) |
This is an interactive data table. The data is based on predicted values from analogous compounds.
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. The C=O stretching bands are typically weaker in Raman than in IR spectra. In contrast to its strong IR absorption, the C-F bond vibration is expected to yield a weaker Raman signal. A particularly sharp and strong "ring breathing" mode near 1000 cm⁻¹ is anticipated, which is characteristic of the benzene (B151609) ring.
Table 2: Expected Raman Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3080 | Strong | Aromatic C-H stretching |
| ~1680 | Weak | C=O stretching (Carboxylic Acid & Amide) |
| ~1615 | Strong | Aromatic Ring C=C stretching |
| ~1580 | Medium | Aromatic Ring C=C stretching |
| ~1000 | Very Strong | Aromatic Ring Breathing Mode |
This is an interactive data table. The data is based on predicted values from analogous compounds.
X-ray Crystallography for Solid-State Structure Determination
While the specific single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases, its solid-state architecture can be reliably predicted by examining the structures of its isomers and related compounds, such as 4-acetamidobenzoic acid. nih.goviucr.org These analyses provide a solid foundation for understanding the crystal packing, intermolecular interactions, and molecular conformation.
The crystal structure of this compound is expected to be organized by a robust network of hydrogen bonds. The most prominent and structure-directing interaction is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.goviucr.org
Table 3: Predicted Key Crystallographic and Intermolecular Interaction Data
| Parameter | Predicted Value / Type |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Primary Supramolecular Synthon | Carboxylic Acid Dimer (R₂²(8) motif) |
| Secondary Interactions | N-H···O (Amide) Hydrogen Bonds |
| C-H···O Hydrogen Bonds | |
| C-H···F Hydrogen Bonds |
This is an interactive data table. The data is based on predictions from analogous crystal structures.
In the solid state, the conformation of this compound will be a balance between intramolecular steric effects and the optimization of intermolecular packing and hydrogen bonding. The benzoic acid moiety is expected to be largely planar. Studies on similar structures, like 4-acetamidobenzoic acid, show that the carboxylic acid group is often coplanar with the benzene ring to maximize conjugation. nih.gov
The acetamido group, however, has rotational freedom around the C-N bond. It is likely to be twisted out of the plane of the benzene ring by a moderate degree. In the case of 4-acetamidobenzoic acid monohydrate, this dihedral angle is approximately 20.5°. nih.goviucr.org For this compound, the steric hindrance from the ortho-fluorine atom may influence this torsion angle. The final conformation will be one that minimizes steric repulsion while allowing the N-H group to participate effectively in the intermolecular hydrogen bonding network that stabilizes the crystal.
Chemical Reactivity and Mechanistic Investigations of 5 Acetamido 2 Fluorobenzoic Acid
Reactions of the Carboxyl Group
The carboxylic acid functionality is a primary site for chemical modification, allowing for the synthesis of various derivatives through esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions
The carboxyl group of 5-Acetamido-2-fluorobenzoic acid readily undergoes esterification and amidation, which are fundamental reactions in organic synthesis. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For fluorinated aromatic carboxylic acids, alternative methods using derivatizing agents like BF₃·MeOH complex or heterogeneous catalysts such as UiO-66-NH₂ have been studied to improve reaction times and yields. nih.gov
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation often requires the activation of the carboxyl group, for instance, by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). This activated intermediate then readily reacts with an amine. smolecule.com The acetamido group can participate in these reactions, making the molecule a versatile building block for more complex structures.
| Reaction Type | Reactant | Typical Reagents | Product |
|---|---|---|---|
| Esterification | Methanol | H₂SO₄ (catalyst) or BF₃·MeOH | Methyl 5-acetamido-2-fluorobenzoate |
| Amidation | Ammonia | 1. SOCl₂ 2. NH₃ | 5-Acetamido-2-fluorobenzamide |
Reduction and Decarboxylation Pathways
The carboxyl group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as the carboxyl group is relatively resistant to reduction. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is another method, although it is more commonly used to reduce acyl groups. mnstate.edu The reduction of the carboxyl group on this compound would yield (5-acetamido-2-fluorophenyl)methanol.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that benzoic acid derivatives can undergo, though often under harsh conditions such as high temperatures. smolecule.comevitachem.com Studies on various aromatic carboxylic acids show that the stability of the resulting carbanion intermediate is key. researchgate.net For this compound, decarboxylation would lead to the formation of 4-fluoroacetanilide.
Reactions Involving the Acetamido Group
The acetamido group (-NHCOCH₃) also possesses distinct reactivity, allowing for its hydrolysis back to an amino group or influencing the substitution patterns on the aromatic ring.
Hydrolysis and Transamidation Reactions
The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 5-Amino-2-fluorobenzoic acid, and acetic acid. This reaction is a common deprotection strategy in multi-step syntheses. Transamidation, the exchange of the acetyl group for another acyl group, is also a possibility under specific conditions, allowing for the modification of the amide functionality. smolecule.com
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The reactivity of this compound in EAS is governed by the cumulative electronic effects of its three substituents:
Acetamido group (-NHCOCH₃): This is a moderately activating, ortho, para-directing group.
Fluorine atom (-F): This is a deactivating, ortho, para-directing group due to its strong inductive electron-withdrawing effect (-I) and moderate resonance electron-donating effect (+M).
Carboxyl group (-COOH): This is a deactivating, meta-directing group.
The powerful ortho, para-directing influence of the acetamido group is the dominant factor. It directs incoming electrophiles to positions C4 and C6. The fluorine atom also directs to the C4 position. The carboxyl group directs to the C3 position. The combined effect strongly favors substitution at the C4 position, which is ortho to the acetamido group and ortho to the fluorine atom. The presence of the 5-fluoro substituent has been noted to enhance the reactivity in electrophilic aromatic substitution compared to non-fluorinated analogs. However, Friedel-Crafts reactions (alkylation and acylation) typically fail on strongly deactivated rings, particularly those containing a carboxyl group, as the Lewis acid catalyst (e.g., AlCl₃) complexes with it. snscourseware.org
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Acetamido-2-fluoro-4-nitrobenzoic acid |
| Halogenation | Br₂, FeBr₃ | 5-Acetamido-4-bromo-2-fluorobenzoic acid |
| Sulfonation | Fuming H₂SO₄ | 5-Acetamido-2-fluoro-4-sulfobenzoic acid |
Reactivity Influenced by Fluorine Substitution
In some cases, the fluorine atom itself can be displaced via nucleophilic aromatic substitution (SₙAr), although this typically requires strong nucleophiles and forcing conditions, or the presence of strong electron-withdrawing groups ortho or para to the fluorine. Studies on the fluorination of 4-fluorobenzoic acid have shown that under strongly acidic conditions, further fluorination can occur, indicating the generation of a powerful electrophilic fluorinating species. dur.ac.ukpsu.edu This highlights the complex role of fluorine, which both deactivates the ring yet can be a site for further substitution under specific, highly reactive conditions.
Electronic Effects on Aromatic Reactivity
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is influenced by the electron-donating and electron-withdrawing properties of its substituents. msu.edu Each group exerts an inductive and/or resonance effect, which alters the electron density of the aromatic ring and directs incoming electrophiles to specific positions. libretexts.org
Acetamido Group (-NHCOCH₃): The acetamido group is a powerful activating group and an ortho, para-director. snscourseware.orgnih.gov The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This strong electron-donating resonance effect makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. nih.gov
Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. snscourseware.org Both through induction and resonance, it withdraws electron density from the aromatic ring, particularly from the ortho and para positions. This withdrawal of electron density makes the ring less reactive towards electrophiles and directs substitution to the meta position, which is left comparatively less electron-deficient. snscourseware.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| Acetamido (-NHCOCH₃) | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |
| Fluorine (-F) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| Carboxylic Acid (-COOH) | Withdrawing | Withdrawing | Deactivating | Meta |
Hydrogen Bonding Interactions
This compound possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors, which significantly influences its solid-state structure and interactions with other molecules. mdpi.com Oximes, for instance, which also contain hydroxyl and amide-like functionalities, are known to act as dual hydrogen-bond donors and acceptors. mdpi.com
The primary hydrogen bond donors in the molecule are the acidic proton of the carboxylic acid (-COOH) and the proton on the amide nitrogen (-NH). The acceptors are the carbonyl oxygen of the carboxylic acid, the carbonyl oxygen of the acetamido group, and the fluorine atom. mdpi.com
Intramolecular Hydrogen Bonding: Research on related 2-fluorobenzoic acids has shown the potential for an intramolecular hydrogen bond to form between the carboxylic acid's hydroxyl group and the fluorine atom at the C2 position. d-nb.info This interaction forms a stable five-membered ring, influencing the conformation of the molecule. d-nb.info
Intermolecular Hydrogen Bonding: Strong intermolecular hydrogen bonds are expected. Carboxylic acids are well-known to form robust dimers, with two molecules linked by a pair of hydrogen bonds between their -COOH groups. Furthermore, the acetamido group is a potent site for hydrogen bonding; the N-H group can act as a donor and the carbonyl oxygen can act as an acceptor, leading to the formation of extended chains or networks in the crystal lattice. mdpi.com The fluorine atom, while a weak hydrogen bond acceptor, can also participate in intermolecular interactions. d-nb.info These collective hydrogen bonding networks are crucial in defining the molecule's crystal packing and its binding affinity to biological targets like enzymes. mdpi.com
| Functional Group | Potential Role | Possible Interactions |
|---|---|---|
| Carboxylic Acid (-COOH) | Donor & Acceptor | Intramolecular (with -F), Intermolecular (dimer formation) |
| Acetamido (-NHCOCH₃) | Donor (N-H) & Acceptor (C=O) | Intermolecular chains/networks |
| Fluorine (-F) | Weak Acceptor | Intramolecular (with -COOH), Intermolecular |
Derivatization Strategies for Functionalization
The functional groups of this compound provide several avenues for chemical modification, making it a useful building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry.
The most common derivatization strategies target the carboxylic acid functionality:
Amide Bond Formation: The carboxylic acid can be readily coupled with a wide variety of primary and secondary amines to form substituted amides. This is a cornerstone reaction in drug discovery. The reaction typically proceeds through activation of the carboxylic acid with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), followed by nucleophilic attack from the amine. nih.govacs.org
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride can produce the corresponding esters. These esters can serve as protecting groups for the carboxylic acid or be final target molecules themselves.
Salt Formation: As a carboxylic acid, the compound readily reacts with bases to form carboxylate salts. For example, treatment with methanolic potassium hydroxide (B78521) yields the potassium salt. umich.edu
The acetamido group also offers a handle for modification:
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 5-amino-2-fluorobenzoic acid. This amine can then be used in a variety of subsequent reactions, such as diazotization or coupling with other electrophiles, providing a different route for functionalization.
Finally, the aromatic ring itself can be functionalized:
Further Electrophilic Aromatic Substitution: As discussed in section 4.3.1, the ring can undergo further substitution. While the directing effects of the existing substituents can make regioselectivity complex, this remains a viable strategy for adding new groups to the aromatic core.
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Amide Coupling | Amine (R-NH₂), Coupling Agent (e.g., HATU, EDC) | Amide |
| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid Catalyst | Ester |
| Carboxylic Acid | Salt Formation | Base (e.g., KOH) | Carboxylate Salt |
| Acetamido | Hydrolysis | Acid or Base, H₂O | Amine |
Applications of 5 Acetamido 2 Fluorobenzoic Acid As a Synthon in Organic Synthesis
Building Block for Complex Heterocyclic Systems
The strategic placement of reactive functional groups on the 5-Acetamido-2-fluorobenzoic acid scaffold makes it an excellent precursor for the synthesis of various heterocyclic compounds. The interplay between the carboxylic acid, the acetamido moiety, and the reactive aromatic ring enables a variety of cyclization strategies to form fused ring systems.
Research has demonstrated the utility of fluorobenzoic acids as starting materials for heterocycles like mercapto oxadiazoles. nih.gov More specifically, the structure of this compound lends itself to the construction of benzoxazoles. In a general synthetic approach, 5-amino-2-(p-substituted phenyl)benzoxazoles are prepared by heating a p-substituted benzoic acid with 2,4-diaminophenol (B1205310) in polyphosphoric acid. scispace.com By extension, this compound can serve as the substituted benzoic acid component in similar condensation reactions to yield complex benzoxazole (B165842) derivatives.
Furthermore, its close analog, 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid), is a known precursor for styrylquinazolinones, which are investigated for their potential as anticancer agents. sigmaaldrich.cn The synthesis involves the reaction of the anthranilic acid derivative to build the quinazolinone core. Given that the acetamido group in this compound can be hydrolyzed to an amino group, it serves as a protected precursor for such syntheses, offering an alternative route to these important heterocyclic structures. The fluorine atom at the 2-position can also influence the reactivity and regioselectivity of cyclization reactions.
| Heterocyclic System | Synthetic Strategy | Role of this compound | Reference |
|---|---|---|---|
| Benzoxazoles | Condensation with aminophenols | Serves as the substituted benzoic acid component. | scispace.com |
| Quinazolinones | Cyclization reactions (often after deacetylation) | Acts as a precursor to the anthranilic acid core required for the quinazolinone skeleton. | sigmaaldrich.cn |
| Oxadiazoles | Multi-step synthesis involving cyclization | A potential starting fluorobenzoic acid derivative for building the oxadiazole ring. | nih.gov |
Precursor for Advanced Pharmaceutical Intermediates
The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable starting material for the synthesis of advanced pharmaceutical intermediates. The fluorine atom, in particular, is a key feature in modern drug design, as it can enhance metabolic stability, lipophilicity, and bioavailability.
This compound has been investigated as a precursor in the development of kinase inhibitors, such as those targeting phosphatidylinositol 3-kinase (PI3Kδ). Kinase inhibitors are a major class of targeted cancer therapies, and the development of novel, highly selective inhibitors is an area of intense research. The use of fluorinated building blocks like this compound is crucial in achieving the desired potency and pharmacokinetic profiles of these drugs. google.com
The synthesis of various biologically active molecules often relies on versatile intermediates that can undergo a range of chemical modifications. google.com The functional groups of this compound—the carboxylic acid allowing for amide bond formation and the acetamido group which can be modified or participate in cyclizations—make it a prime example of such an intermediate. For instance, the synthesis of dihydroquinazolin-2(1H)-one derivatives, which show potential as anticancer agents, has been achieved from related 2-fluoro-5-substituted phenyl precursors, highlighting the importance of this substitution pattern in medicinal chemistry. mdpi.com
| Pharmaceutical Intermediate/Scaffold | Therapeutic Area | Role of this compound | Reference |
|---|---|---|---|
| Kinase Inhibitor Precursors (e.g., for PI3Kδ) | Oncology | Serves as a key building block, with the fluorine atom enhancing drug-like properties. | |
| Quinazolinone Derivatives | Oncology | Acts as a protected synthon for the core structure. | sigmaaldrich.cnmdpi.com |
| General Fluorinated Scaffolds | Various | A versatile intermediate due to its multiple functional groups allowing for diverse modifications. | google.com |
Role in Peptide Chemistry and Amide Linkage Formation
The formation of an amide bond is one of the most fundamental reactions in organic and medicinal chemistry, forming the backbone of all peptides and proteins. researchgate.net this compound, with its terminal carboxylic acid group, is well-suited to participate in such coupling reactions.
The fundamental principle of amide coupling involves the activation of a carboxylic acid, which then reacts with an amine to form the amide linkage. researchgate.net The carboxylic acid of this compound can be readily activated using a wide array of standard coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, PyBOP), to facilitate its reaction with a primary or secondary amine. researchgate.net This allows for the incorporation of the 5-acetamido-2-fluorobenzoyl moiety into a larger molecule.
Furthermore, its structural analog, 2-amino-5-fluorobenzoic acid, is explicitly noted for its application in solution-phase peptide synthesis. sigmaaldrich.cn This suggests that this compound can be used in two primary ways in peptide chemistry. Firstly, it can be used directly to introduce an N-terminally blocked, fluorinated aromatic amino acid residue into a peptide chain. Secondly, the acetamido group can serve as a protecting group for the amine; following its removal, the newly revealed amine at the 5-position can participate in subsequent peptide bond formation, allowing it to be incorporated as an internal residue in a peptide sequence.
| Reactive Group | Reaction Type | Common Reagents | Potential Application | Reference |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Amide bond formation | DCC, EDC, HATU, PyBOP | Coupling with amines to form amides or peptides. | researchgate.net |
| Acetamido Group (-NHCOCH₃) | Hydrolysis (Deprotection) | Acid or base | Revealing a free amine for further peptide chain extension. | sigmaaldrich.cn |
Utility in Ligand Synthesis for Catalysis
In the field of organometallic chemistry, ligands play a central role by coordinating to a metal center and modulating its catalytic activity, selectivity, and stability. The design and synthesis of novel ligands are therefore critical for the development of new catalytic processes. diva-portal.org this compound possesses several potential donor atoms—the nitrogen and oxygen of the acetamido group and the oxygens of the carboxylate—that could coordinate with a metal center, making it an attractive scaffold for ligand synthesis. google.com
While direct examples of catalysts derived from this compound are not extensively documented, the synthesis of complex ligands often starts from more fundamental building blocks. For instance, tridentate 4,5-diphosphinoacridine ligands, used in transition metal catalysis, can be synthesized from precursors that trace back to 2-fluorobenzoic acid derivatives. google.com This illustrates a synthetic pathway where a fluorinated benzoic acid is the foundational piece for a highly complex ligand system.
The functional groups on this compound could be chemically modified to create bidentate or tridentate ligands. For example, the carboxylic acid could be converted to an ester or amide bearing another donor group. Similarly, the acetamido group could be elaborated. The synthesis of Schiff base ligands, which are known for their ability to form stable complexes with transition metals, often involves the condensation of an amine with a carbonyl compound. scirp.org By hydrolyzing the acetamido group to an amine, the resulting molecule could be used in the synthesis of novel Schiff base ligands, incorporating a fluorinated aromatic ring into the final structure. scirp.org
| Potential Coordination Sites | Potential Ligand Type | Synthetic Approach | Reference |
|---|---|---|---|
| Amide (N, O), Carboxylate (O, O) | Bidentate, Tridentate | Modification of functional groups to introduce additional donor atoms. | google.com |
| Amine (after deacetylation) | Schiff Base Ligand | Condensation of the resulting amine with an aldehyde or ketone. | scirp.org |
Computational and Theoretical Studies on 5 Acetamido 2 Fluorobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in exploring the fundamental electronic properties of a molecule. These calculations provide a basis for understanding its structure, stability, and reactivity.
Electronic Structure and Molecular Orbitals
The electronic structure of 5-Acetamido-2-fluorobenzoic acid is characterized by the interplay of its constituent functional groups: the aromatic ring, the electron-withdrawing carboxylic acid and fluorine atom, and the electron-donating acetamido group. A computational analysis, likely using DFT with a suitable basis set such as 6-311++G(d,p), would reveal the distribution of electron density and the nature of its molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring and the nitrogen atom of the acetamido group. The LUMO, conversely, would likely be centered on the electron-deficient carboxylic acid group and the aromatic ring, influenced by the fluorine atom. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
A molecular electrostatic potential (MEP) map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and acetamido groups, and the fluorine atom, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the carboxylic acid and amine groups would exhibit positive potential (blue regions), marking them as sites for nucleophilic attack.
Energy Minimization and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are critical to its biological activity and physical properties. Energy minimization and conformational analysis are computational techniques used to identify the most stable conformations of a molecule. biosynth.com
The process typically begins with an initial 3D structure of the molecule, which is then optimized to find the lowest energy geometry. This is often achieved using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods like DFT. For this compound, key dihedral angles to consider would be the orientation of the carboxylic acid group relative to the phenyl ring and the rotation around the C-N bond of the acetamido group.
A systematic conformational search would involve rotating the rotatable bonds and calculating the energy of each resulting conformer. This would generate a potential energy surface, revealing the global minimum energy conformation and other low-energy conformers. It is plausible that intramolecular hydrogen bonding between the carboxylic acid proton and the fluorine atom, or between the N-H of the acetamido group and the fluorine atom, could influence the preferred conformation. The relative energies of these conformers can be used to calculate their Boltzmann populations at a given temperature, providing insight into the conformational landscape of the molecule in solution. acs.org
Spectroscopic Property Predictions
Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method, typically with DFT. The calculated chemical shifts are then compared with experimental data, which is available for this compound in the Biological Magnetic Resonance Bank (BMRB).
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the acetamido group, and the protons of the amine and carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the three substituents. The fluorine atom at position 2 would cause a downfield shift for the adjacent protons, while the acetamido group at position 5 would have a more complex effect. The ¹³C NMR spectrum would similarly show characteristic signals for the different carbon atoms, with the carbonyl carbons of the carboxylic acid and acetamido groups appearing at the downfield end of the spectrum.
| Atom | Predicted Chemical Shift (ppm) - Example for a similar structure |
| Aromatic CH | 7.0 - 8.0 |
| Acetamido CH₃ | ~2.2 |
| Carboxylic Acid OH | >10 |
| Acetamido NH | ~9-10 |
Note: The above table provides hypothetical, representative chemical shift ranges for the types of protons present in this compound, based on general principles and data for similar compounds. Actual calculated values would be more precise.
Vibrational Frequency Assignments
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Theoretical calculations of the vibrational frequencies and intensities can be performed using DFT. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the carboxylic acid and acetamido groups, the N-H stretching of the acetamido group, the O-H stretching of the carboxylic acid, C-F stretching, and various vibrations of the aromatic ring. A detailed analysis of the calculated vibrational modes, often visualized as animations, allows for the precise assignment of each band in the experimental IR and Raman spectra. A study on 2-amino-5-fluorobenzoic acid successfully used DFT calculations to interpret its vibrational spectra. nih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) - Example for a similar structure |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) |
| N-H Stretch (Amide) | ~3300 |
| C=O Stretch (Carboxylic Acid) | ~1700 |
| C=O Stretch (Amide I) | ~1660 |
| C-F Stretch | ~1250 |
Note: This table presents hypothetical, representative vibrational frequencies for key functional groups in this compound, based on general spectroscopic data and computational studies of analogous molecules. Specific calculated values would provide a more detailed fingerprint of the molecule.
Reaction Mechanism Elucidation through Computational Modeling
For instance, the synthesis of this compound itself could be modeled to optimize reaction conditions. A plausible synthetic route involves the acylation of 5-amino-2-fluorobenzoic acid. Computational modeling could be used to study the reaction pathway, identify the transition state, and calculate the activation energy. This would provide insights into the reaction kinetics and help in selecting the most efficient reagents and conditions.
Furthermore, the reactivity of this compound in various chemical transformations could be explored. For example, the carboxylic acid group can undergo esterification or amidation reactions. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the existing substituents will influence the position of further substitution. The fluorine atom could potentially be displaced via nucleophilic aromatic substitution under specific conditions.
For each of these potential reactions, computational modeling would involve locating the transition state structures connecting the reactants and products on the potential energy surface. The calculated activation barriers would indicate the feasibility of each reaction pathway. Such studies would provide a detailed, atomistic understanding of the reaction mechanisms, which is often difficult to obtain through experimental methods alone.
Molecular Docking and Interaction Predictions
Computational and theoretical studies, particularly molecular docking and interaction predictions, are powerful tools for elucidating the potential biological activity of a compound by simulating its interaction with protein targets at a molecular level. While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the currently available scientific literature, the principles of these studies can be understood through research on structurally similar compounds.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the binding, often expressed as a docking score. These simulations provide valuable insights into the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For instance, in studies of analogous benzoic acid derivatives, the acetamido and carboxylic acid moieties are often identified as key interacting groups. The acetamido group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group is a strong hydrogen bond acceptor. The fluorine atom, in the case of this compound, can modulate the electronic properties of the aromatic ring and potentially engage in halogen bonding or other favorable interactions, thereby influencing binding affinity and selectivity for a target protein. nih.gov
Research on a series of 4-acetamido-5-acylamido-2-fluoro benzoic acids, which are structurally related to this compound, has utilized molecular docking to understand their binding mode with human sialidase enzymes. nih.gov In that study, docking was performed to gain insights into how these inhibitors might fit into the enzyme's active site, providing valuable information for the design of more potent and selective inhibitors. nih.gov Such studies typically involve generating a three-dimensional model of the ligand and docking it into the crystal structure of the target protein. The resulting binding poses are then analyzed to identify key amino acid residues involved in the interaction.
Although detailed research findings and specific interaction data for this compound are not available, the table below illustrates the type of data that would be generated from such a study. The target proteins and corresponding data are hypothetical and presented for illustrative purposes only.
Hypothetical Molecular Docking Data for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase X | -8.5 | ASP-180, LYS-75 | Hydrogen Bond |
| LEU-120, VAL-60 | Hydrophobic Interaction | ||
| Cyclooxygenase-2 | -7.9 | ARG-120, TYR-355 | Hydrogen Bond, Pi-Alkyl |
| SER-530 | Hydrogen Bond | ||
| Human Sialidase NEU2 | -6.5 | GLU-277, ARG-37 | Salt Bridge, Hydrogen Bond |
This hypothetical data demonstrates how molecular docking can predict the binding energy and pinpoint the specific amino acids and types of chemical bonds that are crucial for the interaction between a ligand and its target. Such information is instrumental in the field of drug discovery and medicinal chemistry for the rational design and optimization of new therapeutic agents.
Investigations into the Molecular Basis of Biological Interactions of 5 Acetamido 2 Fluorobenzoic Acid
Enzymatic Interaction Studies (Mechanism, Inhibition Type, Binding Sites)
No published studies detailing the specific enzymatic interactions of 5-Acetamido-2-fluorobenzoic acid were found. Information regarding its mechanism of action, potential inhibition types (e.g., competitive, non-competitive), or specific binding sites on any enzyme is not available in the public domain.
Receptor Binding Studies (Molecular Level)
There is no available data from receptor binding studies for this compound. Consequently, its affinity, selectivity, and mode of interaction at a molecular level with any known biological receptor have not been characterized.
Protein Ligand Interaction Profiling (Theoretical or In Vitro Mechanistic)
Theoretical and in vitro mechanistic studies profiling the interaction of this compound with a broader range of proteins are not documented in available scientific literature. This includes computational docking studies or high-throughput screening results that would elucidate its potential biological targets.
Cell-Based Mechanistic Studies (Molecular Pathways)
No cell-based mechanistic studies have been published that would clarify the molecular pathways modulated by this compound. Research into its effects on cellular signaling cascades, gene expression, or other molecular processes is currently absent from the scientific record.
Structural Biology Approaches (e.g., Co-crystallization Studies with Target Proteins)
There are no reports of successful co-crystallization of this compound with any target protein. As a result, no structural data from X-ray crystallography or other structural biology techniques are available to visualize its binding mode and interactions at an atomic level.
Advanced Analytical Methodologies for Research Purity and Quantification of 5 Acetamido 2 Fluorobenzoic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of 5-Acetamido-2-fluorobenzoic acid, providing powerful tools for separation and purity evaluation. These methods are essential for resolving the target compound from starting materials, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. A typical approach involves a reverse-phase column, such as a C18, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ekb.eg
Method development often begins with scouting gradients to determine the optimal mobile phase composition for separating the main peak from any impurities. The detector wavelength is a critical parameter, often set around the maximum absorbance of the compound to ensure high sensitivity. For instance, related fluorinated benzoic acids are often monitored at wavelengths in the UV region, such as 254 nm and 215 nm. rsc.org Validation of the HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. ekb.eg
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Applications
While HPLC is more common for non-volatile compounds like this compound, Gas Chromatography (GC) can be employed, typically after derivatization to increase volatility. A common derivatization technique is silylation, where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group. asm.org
GC analysis is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process. The method utilizes a capillary column with a suitable stationary phase, and detection is often performed using a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced specificity and sensitivity. asm.org GC-MS analysis provides both retention time data and mass spectra, which can be compared to libraries for definitive identification of impurities. arkat-usa.org
Chiral Chromatography for Enantiomeric Purity
For compounds that can exist as enantiomers, chiral chromatography is essential to determine enantiomeric purity. Although this compound itself is not chiral, derivatives or related compounds in a synthetic pathway might be. In such cases, chiral HPLC or Supercritical Fluid Chromatography (SFC) would be the methods of choice. googleapis.comsigmaaldrich.com These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com The development of a chiral separation method often involves screening a variety of chiral columns and mobile phases to achieve baseline resolution of the enantiomers. sigmaaldrich.comnih.gov
Spectrophotometric Quantification Methods
Spectrophotometric methods offer rapid and non-destructive ways to quantify this compound, relying on its interaction with electromagnetic radiation.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. msu.edu this compound exhibits UV absorbance due to its aromatic ring and conjugated system. A solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. For quantification, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. Related compounds like 2-acetamido-5-nitrobenzoic acid have a λmax of 270 nm in methanol.
Table 2: Example Data for a UV-Visible Spectrophotometry Calibration Curve
| Concentration (µg/mL) | Absorbance at λmax |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.763 |
Fluorescence Spectroscopy
Fluorescence spectroscopy can be a highly sensitive method for quantification if the compound of interest is fluorescent. While not all compounds fluoresce, those that do can often be detected at much lower concentrations than with UV-Visible spectrophotometry. The process involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. For this compound, its potential for fluorescence would need to be experimentally determined. If it is not naturally fluorescent, derivatization with a fluorescent tag could be an option to enable this highly sensitive quantification method.
Hyphenated Techniques for Identification and Quantification
In modern chemical research, the unambiguous identification and precise quantification of compounds such as this compound rely on powerful hyphenated analytical techniques. These methods combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, providing unparalleled performance for analyzing complex samples and determining the purity of research compounds.
LC-MS/MS for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace-level detection and quantification of this compound in various matrices. The technique's high sensitivity and selectivity make it ideal for research applications where the analyte may be present in low concentrations. The process involves introducing a sample into a liquid chromatograph, where the compound is separated from other components on a column. The eluent from the column is then directed into a mass spectrometer.
For an acidic compound like this compound, Electrospray Ionization (ESI) in negative ion mode is often employed, as it efficiently generates the deprotonated molecule [M-H]⁻. This precursor ion is then selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity, as only compounds that meet the precise mass-to-charge (m/z) criteria for both the precursor and product ions are detected. A similar LC-MS/MS method was developed for the related compound 4-acetamidobenzoic acid, demonstrating the suitability of this approach.
The parameters for an LC-MS/MS method are carefully optimized to achieve the best separation and detection.
| Parameter | Value/Condition |
|---|---|
| Liquid Chromatography (LC) Parameters | |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Tandem Mass Spectrometry (MS/MS) Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ (m/z) | 196.04 |
| Product Ion 1 (Quantifier) (m/z) | 152.05 (Loss of -CO2) |
| Product Ion 2 (Qualifier) (m/z) | 109.04 (Further fragmentation) |
| Drying Gas Temperature | 300 °C |
| Nebulizer Gas | 200 |
| Electrospray Voltage | -4500 V |
GC-MS for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the purity assessment and quantification of organic compounds. However, due to its polar nature and low volatility, this compound is not directly amenable to GC analysis. The presence of the carboxylic acid and amide functional groups requires a derivatization step to convert the analyte into a more volatile and thermally stable form.
Silylation is the most common derivatization technique for this purpose. It involves replacing the active hydrogen atoms in the -COOH and -NH- groups with a non-polar trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS) in a suitable solvent. Once derivatized, the compound can be readily analyzed by GC-MS, where it is separated based on its boiling point and then identified by its characteristic mass spectrum.
| Reactant | Reagent | Product |
|---|---|---|
| This compound | N,O-Bis(trimethylsilyl)acetamide (BSA) | This compound, di-TMS ether/ester |
The resulting derivative will have a unique retention time and a predictable mass spectrum, allowing for its confident identification and quantification, even in the presence of impurities.
Validation of Analytical Methodologies for Research Applications
For research applications, it is crucial that the analytical methods used for purity determination and quantification are validated to ensure they are reliable, accurate, and fit for purpose. Method validation provides documented evidence that a method performs as intended. The validation process for an analytical procedure targeting this compound would assess several key performance characteristics, as outlined by the International Conference on Harmonisation (ICH) guidelines.
The primary parameters evaluated during method validation include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated.
Precision: The degree
Advanced Materials Science Applications of 5 Acetamido 2 Fluorobenzoic Acid Derivatives
Incorporation into Polymer Architectures
The unique combination of functional groups in 5-acetamido-2-fluorobenzoic acid derivatives makes them promising candidates for incorporation into various polymer architectures. The carboxylic acid group can be readily converted into a variety of polymerizable functionalities, such as esters or amides, allowing for their integration into polymer backbones or as pendant groups.
The presence of the acetamido group introduces hydrogen-bonding capabilities, which can influence the secondary structure and morphology of the resulting polymers. The fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. While specific polymers based on this compound are not yet extensively reported in the literature, the principles of polymer chemistry suggest their potential in creating materials with tailored properties.
Potential Polymerization Pathways and Expected Properties:
| Polymerization Method | Potential Monomer Derivative | Key Functional Group for Polymerization | Expected Polymer Properties |
| Condensation Polymerization | 5-Acetamido-2-fluorobenzoyl chloride | Acyl chloride | High thermal stability, potential for liquid crystalline behavior |
| Ring-Opening Polymerization | Lactone or lactam derived from this compound | Cyclic ester or amide | Biodegradability, tunable mechanical properties |
| Addition Polymerization | Acrylate or methacrylate (B99206) ester of a hydroxy-functionalized derivative | Acrylate/methacrylate group | Controlled molecular weight, defined architecture |
Research into the synthesis and characterization of polymers incorporating this compound derivatives is an active area of investigation. The interplay between the hydrogen-bonding acetamido group, the electron-withdrawing fluorine atom, and the rigid aromatic ring is expected to result in polymers with unique thermal, mechanical, and optical properties.
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid functionality of this compound and its derivatives makes them suitable candidates for use as organic linkers in the synthesis of novel MOFs. The fluorine and acetamido groups can serve to functionalize the pores of the resulting frameworks, influencing their chemical environment and potential applications.
While MOFs based specifically on this compound are not widely documented, the use of other fluorinated benzoic acid derivatives in MOF synthesis provides insight into their potential. For instance, 2-fluorobenzoic acid has been utilized in the synthesis of rare-earth MOFs, where it influences the topology and fluorine content of the resulting framework mdpi.com. The presence of fluorine in the MOF structure can enhance hydrophobicity and chemical stability mdpi.com.
Design Considerations for MOFs with this compound Derivatives:
| Metal Ion/Cluster | Potential MOF Topology | Role of Functional Groups | Potential Applications |
| Zn(II), Cu(II) | Paddle-wheel secondary building units | Carboxylate for coordination, acetamido and fluoro for pore functionalization | Gas storage, catalysis |
| Zr(IV), Hf(IV) | UiO-type frameworks | Carboxylate for coordination, potential for defect engineering | Chemical sensing, drug delivery |
| Lanthanides (e.g., Eu, Tb) | Luminescent frameworks | Carboxylate for coordination, potential for antenna effect from the ligand | Luminescent sensors, bio-imaging |
The synthesis of MOFs using this compound derivatives would likely involve solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. The resulting materials would be characterized by techniques such as X-ray diffraction, thermogravimetric analysis, and gas sorption measurements to determine their structure, stability, and porosity.
Role in Supramolecular Assembly and Self-Assembled Systems
Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. The functional groups present in this compound derivatives make them excellent candidates for directing supramolecular assembly. The primary driving force for the self-assembly of such molecules is expected to be hydrogen bonding .
The carboxylic acid group can form strong O-H···O hydrogen bonds, leading to the formation of dimers. The acetamido group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), enabling the formation of extended hydrogen-bonded networks. The aromatic ring can participate in π-π stacking interactions, further stabilizing the assembled structures. The fluorine atom can engage in weaker C-H···F and F···F interactions, which can also influence the packing of the molecules in the solid state.
Studies on related benzoic acid derivatives have demonstrated their ability to form supramolecular gels and other self-assembled materials nih.govresearchgate.net. For instance, perfluoroalkylated derivatives of benzoic acid have been shown to act as supramolecular gelators, with potential applications in environmental remediation nih.govresearchgate.net. The self-assembly of these molecules is driven by a combination of hydrogen bonding, van der Waals forces, and π-π stacking nih.gov.
Key Non-Covalent Interactions in the Supramolecular Assembly of this compound Derivatives:
| Interaction Type | Participating Functional Groups | Expected Impact on Assembly |
| Hydrogen Bonding | Carboxylic acid (O-H···O), Acetamido (N-H···O) | Formation of dimers and extended chains/sheets |
| π-π Stacking | Aromatic rings | Stabilization of layered structures |
| Dipole-Dipole Interactions | C-F, C=O bonds | Influence on molecular packing and orientation |
The ability of this compound derivatives to form well-defined supramolecular structures opens up possibilities for their use in crystal engineering, the design of functional organic materials, and the development of responsive systems.
Future Research Directions and Emerging Challenges for 5 Acetamido 2 Fluorobenzoic Acid Studies
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic methodologies is paramount to unlocking the full potential of 5-Acetamido-2-fluorobenzoic acid. While traditional methods exist, future research is expected to focus on more innovative and greener approaches.
Current synthetic strategies for the isomeric 2-acetamido-5-fluorobenzoic acid often begin with 4-fluoroaniline (B128567), which undergoes acetylation, nitration, reduction, and hydrolysis. An alternative industrial-scale method involves the condensation of 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidation. google.com These established routes provide a basis for developing novel pathways for this compound.
Future research could explore the following avenues:
Direct C-H Activation: Investigating the direct amidation of 2-fluorobenzoic acid derivatives would represent a significant step forward in terms of atom economy and reduced waste. This approach would bypass the need for pre-functionalized starting materials.
Flow Chemistry: The use of microreactor technology could enable safer, more efficient, and scalable synthesis. The precise control over reaction parameters offered by flow chemistry could lead to higher yields and purities.
Biocatalysis: Employing enzymes for the synthesis could offer unparalleled selectivity and milder reaction conditions, contributing to more environmentally friendly processes.
A significant challenge in the synthesis of fluorinated benzoic acids is the control of regioselectivity, as the formation of isomers can complicate purification and reduce yields. google.com Overcoming this challenge will be a key focus of future synthetic research.
Development of Advanced Catalytic Applications
The application of this compound and its derivatives in catalysis is a largely unexplored but highly promising area. The presence of multiple functional groups—the carboxylic acid, the amide, and the fluorine atom—makes it a versatile candidate for the design of novel ligands and catalysts.
Future research is anticipated to move in the following directions:
Asymmetric Catalysis: Derivatives of this compound could be employed as chiral ligands for transition metal-catalyzed asymmetric reactions. The fluorine atom can influence the electronic properties and steric environment of the catalytic center, potentially leading to high enantioselectivity.
Organocatalysis: The compound itself or its simple derivatives could act as organocatalysts. The hydrogen-bonding capabilities of the amide and carboxylic acid groups could be harnessed to activate substrates in various organic transformations.
Metal-Organic Frameworks (MOFs): The use of fluorobenzoic acids in the synthesis of MOFs has been shown to influence the resulting framework's properties. researchgate.netmdpi.com Incorporating this compound as a linker could lead to MOFs with tailored porosity, stability, and catalytic activity for applications in gas storage, separation, and chemical sensing. Research on related fluorobenzoic acids has demonstrated their utility in creating MOFs for catalytic applications like the hydrogenation of dicyclopentadiene. researchgate.net
A key challenge will be to systematically study the structure-activity relationships of these new catalytic systems to understand how the unique features of this compound contribute to their catalytic performance.
Deepening Understanding of Molecular Interactions
A thorough understanding of the non-covalent interactions involving this compound is crucial for its rational design in various applications, from medicinal chemistry to materials science. The interplay between hydrogen bonds, halogen bonds, and π-stacking interactions governs its solid-state architecture and its binding to biological targets.
Future research should focus on:
Co-crystal Engineering: Systematically exploring the formation of co-crystals with other molecules can lead to new materials with tailored physical properties, such as solubility and stability. Studies on related fluorobenzoic acids have shown that the position of the fluorine atom can steer the transformation from a solid solution to a cocrystal. acs.org
Computational Modeling: Advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into the geometry, electronic structure, and intermolecular interactions of this compound. dergipark.org.tr Such studies can help in predicting the behavior of the molecule in different environments and in designing new derivatives with specific interaction patterns.
High-Resolution Structural Analysis: X-ray crystallography and other advanced diffraction techniques will be instrumental in determining the precise three-dimensional structures of the compound and its complexes, providing a solid basis for understanding its molecular interactions. eurjchem.com
A significant challenge will be to correlate the observed solid-state structures with the properties of the material and its performance in specific applications.
Integration into Emerging Technologies and Material Platforms
The unique combination of functional groups in this compound makes it an attractive building block for the development of advanced materials and its integration into new technologies.
Promising areas for future research include:
Polymer Chemistry: This compound can be used as a monomer or a functional additive in the synthesis of high-performance polymers. For instance, related dihalogenated benzoic acids are used in the synthesis of poly(phenylene ether)-based electrolyte membranes for fuel cells. ossila.com The incorporation of this compound could enhance properties such as thermal stability, proton conductivity, and chemical resistance.
Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays. beilstein-journals.org The rigid core and polar functional groups of this compound suggest its potential as a component in novel liquid crystalline materials.
Biomedical Materials: The compound could be integrated into hydrogels, nanoparticles, or other drug delivery systems. Its ability to form specific interactions could be exploited for controlled release or for targeting specific cells or tissues.
A key challenge will be the scalable and cost-effective production of these advanced materials and their successful integration into functional devices and systems.
Open Questions and Uncharted Territories in its Chemistry
Beyond the more defined research trajectories, there are several open questions and uncharted territories in the chemistry of this compound that invite exploration.
Metabolic Fate and Biotransformation: While its potential biological activity is being explored, little is known about its metabolic pathways. Understanding how this compound is processed in biological systems is crucial for any future therapeutic applications. Studies on related fluorinated compounds have used them as probes to elucidate metabolic pathways. biosynth.com
Photophysical and Photochemical Properties: The influence of the fluorine and acetamido groups on the photophysical properties of the benzoic acid core has not been systematically investigated. Such studies could reveal potential applications in areas like photodynamic therapy or as fluorescent probes.
Supramolecular Self-Assembly: The potential for this molecule to self-assemble into complex supramolecular architectures in solution or on surfaces is an exciting area for future research. Such assemblies could find applications in nanotechnology and materials science.
The exploration of these uncharted territories will require interdisciplinary collaborations and the development of new analytical techniques. The answers to these open questions will undoubtedly lead to new and unexpected applications for this versatile molecule.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagent | Temperature | Time | Yield (Typical) |
|---|---|---|---|---|
| Acetylation | Acetic anhydride | 70°C | 5 hrs | 75–85% |
| Recrystallization | Ethanol:H₂O (3:1) | RT | – | >97% purity |
Basic: How should this compound be stored to prevent degradation?
Methodological Answer:
- Storage Conditions :
- Stability Testing : Monitor via:
Advanced: How to resolve contradictions in reported spectroscopic data for fluorinated benzoic acid derivatives?
Methodological Answer:
Discrepancies in NMR/IR data often arise from solvent effects , tautomerism , or impurity interference . For example:
- NMR Solvent Artifacts : DMSO-d₆ may cause peak broadening for acidic protons. Compare data in CDCl₃ vs. DMSO .
- Tautomeric Equilibria : Fluorine’s electronegativity can shift keto-enol equilibria. Use variable-temperature NMR (25–60°C) to observe dynamic behavior .
- Impurity Identification : LC-MS with high-resolution Q-TOF can detect trace byproducts (e.g., deacetylated derivatives, m/z [M+H]⁺ = 154.1) .
Q. Table 2: Common Data Contradictions and Solutions
| Issue | Possible Cause | Resolution |
|---|---|---|
| Split NMR peaks | Polymorphism | Recrystallize from alternative solvents (e.g., MeOH) |
| IR carbonyl shift | Hydrogen bonding | Dry sample rigorously under vacuum |
Advanced: How to design pharmacological studies accounting for compound stability in biological matrices?
Methodological Answer:
- In Vitro Assays :
- In Vivo Considerations :
Advanced: What cross-disciplinary applications can leverage fluorinated benzoic acid scaffolds?
Methodological Answer:
- Material Science : Incorporate into MOFs (metal-organic frameworks) for fluorine-mediated porosity tuning. Characterize via PXRD and BET surface area analysis .
- Chemical Biology : Use as a photoaffinity probe (e.g., introduce diazirine at the acetamido group). Validate target engagement via click chemistry and fluorescence polarization .
Q. Table 3: Comparative Reactivity of Halogenated Analogs
| Derivative | Reactivity (SₙAr) | LogP |
|---|---|---|
| 5-Bromo-2-fluorobenzoic acid | Moderate | 2.3 |
| This compound | Low | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
